molecular formula C24H23FN4O2 B5069594 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide

Cat. No.: B5069594
M. Wt: 418.5 g/mol
InChI Key: SETMGUOBFQYRBM-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the dimethyl, phenyl, and fluorophenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s physical and chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl group, in particular, may confer unique electronic properties that are not found in other related compounds.

Properties

IUPAC Name

2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-4-20(23(31)26-19-13-9-8-12-18(19)25)28-21(30)14-15(2)22-16(3)27-29(24(22)28)17-10-6-5-7-11-17/h5-14,20H,4H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETMGUOBFQYRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)N2C(=O)C=C(C3=C2N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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